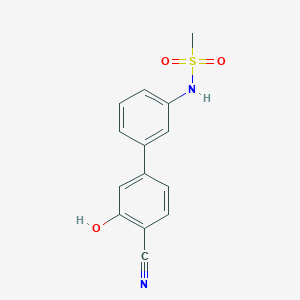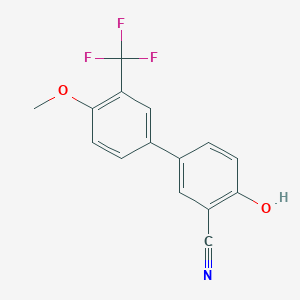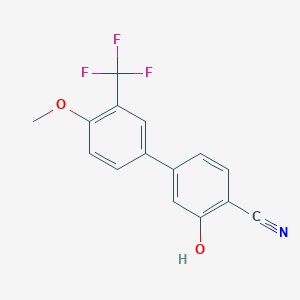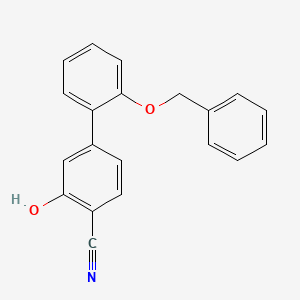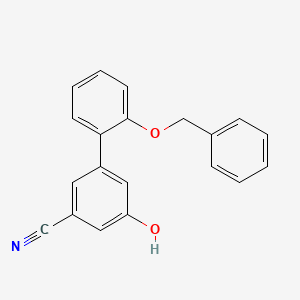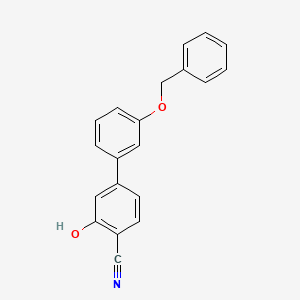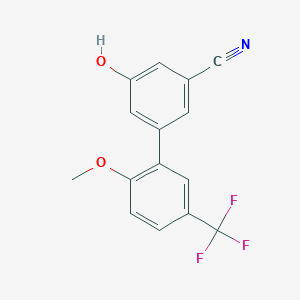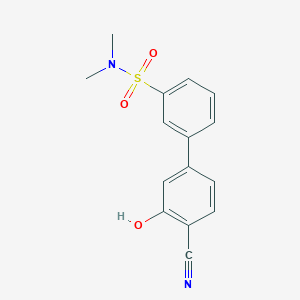
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-CN-5-DMS-PP) is a chemical compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2018, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
3-CN-5-DMS-PP has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme β-glucosidase, which is involved in the breakdown of carbohydrates. It has also been used as a reagent in peptide synthesis, as it has been shown to be capable of forming stable amide bonds with amino acids. In addition, 3-CN-5-DMS-PP has been studied for its potential use in the synthesis of pharmaceuticals, as it has been found to be capable of forming stable ester bonds with carboxylic acids.
Mechanism of Action
The mechanism of action of 3-CN-5-DMS-PP is not yet fully understood. However, it is believed that the compound acts as a reducing agent, which means that it can reduce the oxidation state of other molecules. This is likely due to the presence of the reducing agent, sodium cyanoborohydride, in the synthesis of 3-CN-5-DMS-PP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-5-DMS-PP have not been extensively studied. However, it has been found to be capable of forming stable amide and ester bonds with amino acids and carboxylic acids, respectively. This suggests that 3-CN-5-DMS-PP may be capable of altering the structure of proteins and other macromolecules. In addition, 3-CN-5-DMS-PP has been found to be a substrate for the enzyme β-glucosidase, suggesting that it may be capable of influencing the metabolism of carbohydrates.
Advantages and Limitations for Lab Experiments
3-CN-5-DMS-PP has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, as it can be produced through a simple reductive amination reaction. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, it is relatively inexpensive to purchase, making it a cost-effective reagent for laboratory experiments.
On the other hand, 3-CN-5-DMS-PP also has several limitations. First, the mechanism of action of 3-CN-5-DMS-PP is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes. Second, the compound has not yet been extensively studied, so its effects on biological systems are not yet fully known. Finally, 3-CN-5-DMS-PP may be toxic in high concentrations, so it is important to use caution when handling the compound in laboratory experiments.
Future Directions
There are several potential future directions for the study of 3-CN-5-DMS-PP. First, further research is needed to better understand the mechanism of action of the compound. Second, further studies are needed to determine the effects of 3-CN-5-DMS-PP on biochemical and physiological processes. Third, more research is needed to determine the potential applications of 3-CN-5-DMS-PP in the synthesis of pharmaceuticals. Fourth, further studies are needed to determine the toxicity of 3-CN-5-DMS-PP in high concentrations. Finally, more research is needed to determine the potential uses of 3-CN-5-DMS-PP in other scientific fields, such as biotechnology and materials science.
Synthesis Methods
3-CN-5-DMS-PP is synthesized through a process known as reductive amination. This process involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride. In the case of 3-CN-5-DMS-PP, the amine used is 2-N,N-dimethylsulfamoylphenyl, the ketone or aldehyde is 3-cyano-5-phenylphenol, and the reducing agent is sodium cyanoborohydride. The reaction of these three components yields 3-CN-5-DMS-PP as the product.
properties
IUPAC Name |
2-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-14(15)12-7-11(10-16)8-13(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXRNWCIHDVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


